molecular formula C17H15N3O2 B14852827 2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetonitrile

2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetonitrile

Cat. No.: B14852827
M. Wt: 293.32 g/mol
InChI Key: UOOQAHNCMXQILL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetonitrile typically involves the reaction of 1-benzyl-5-methoxy-1H-indazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetonitrile involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-(1-benzyl-5-methoxyindazol-3-yl)oxyacetonitrile

InChI

InChI=1S/C17H15N3O2/c1-21-14-7-8-16-15(11-14)17(22-10-9-18)19-20(16)12-13-5-3-2-4-6-13/h2-8,11H,10,12H2,1H3

InChI Key

UOOQAHNCMXQILL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(N=C2OCC#N)CC3=CC=CC=C3

Origin of Product

United States

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